(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol
Overview
Description
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol is an organic compound belonging to the class of tetrahydrofurans These compounds are characterized by a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method might include the reaction of 2,5,5-trimethyl-1,4-pentanediol with a dehydrating agent to form the tetrahydrofuran ring, followed by reduction to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound could involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization might be employed.
Chemical Reactions Analysis
Types of Reactions
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydrogen atoms on the methanol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanal or (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-carboxylic acid.
Reduction: Various alcohol derivatives depending on the reducing agent used.
Substitution: Compounds with different functional groups replacing the hydrogen atoms on the methanol group.
Scientific Research Applications
Chemistry
In chemistry, (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound might be studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
Potential medicinal applications could include its use as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.
Industry
In the industrial sector, this compound could be used in the production of polymers, resins, and other materials requiring specific structural properties.
Mechanism of Action
The mechanism by which (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol exerts its effects would depend on its interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the methyl and methanol groups.
2-Methyl-tetrahydrofuran: Contains one methyl group, offering different chemical properties.
2,5-Dimethyl-tetrahydrofuran: Contains two methyl groups, providing a balance between reactivity and stability.
Uniqueness
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
(2,5,5-trimethyloxolan-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)4-5-8(3,6-9)10-7/h9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWCXTFLTZSSOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)(C)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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